molecular formula C10H7BrN2O3 B1391618 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1215585-30-0

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1391618
CAS RN: 1215585-30-0
M. Wt: 283.08 g/mol
InChI Key: DQCYVEGDXFEMLT-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” is a derivative of benzoic acid, which is an organic compound . It contains a bromine atom, which is a common feature in many organic compounds . The compound is likely to be used in laboratory settings for chemical synthesis .


Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, 4-Bromobenzyl alcohol undergoes a three-component reaction with acetylferrocene and arylboronic acid to yield ferrocenyl ketones . Another synthesis method involves the oxidation of 4-Bromobenzyl alcohol in the presence of polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide to yield 4-bromobenzaldehyde . A detailed synthesis process for the specific compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” was not found in the search results .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activities of Novel Derivatives:
    • Derivatives of 3-(4-Bromobenzyl)-1,2,4-oxadiazole have been synthesized and demonstrated significant antimicrobial activities against various bacterial and fungal strains (Kaneria et al., 2016).
    • Another study synthesized and characterized compounds including 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, revealing antimicrobial activity, particularly against certain bacterial species and Leishmania major (Ustabaş et al., 2020).

Liquid Crystalline Properties

  • Investigation in Liquid Crystalline Complexes:
    • Research has explored the liquid crystalline properties induced by hydrogen bonding in oxadiazole derivatives, providing insights into their potential applications in materials science (Parra et al., 2005).

Antihypertensive Activity

  • Potential in Antihypertensive Medication:
    • Synthesis of oxadiazole derivatives, including 3-(4-Bromobenzyl)-1,2,4-oxadiazole, has shown antihypertensive activity in animal models, indicating potential for therapeutic applications (Santilli & Morris, 1979).

Antileishmanial Activity

  • Role in Antileishmanial Compounds:
    • Some synthesized derivatives containing 3-(4-Bromobenzyl)-1,2,4-oxadiazole demonstrated high antileishmanial activity, suggesting their potential as drug candidates for treating leishmaniasis (Ustabaş et al., 2020).

Synthesis of Novel Compounds

  • Advances in Chemical Synthesis:
    • Studies have detailed the synthesis of various derivatives of 3-(4-Bromobenzyl)-1,2,4-oxadiazole, contributing to the broader field of organic synthesis and medicinal chemistry (Kaneria et al., 2016); (Ustabaş et al., 2020).

Safety And Hazards

The compound, like many other organic compounds, may pose certain hazards. For instance, it may cause skin and eye irritation and may be harmful if inhaled . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The compound could potentially be used in the development of new potent anti-inflammatory agents. For instance, a cinnamic-amino acid hybrid molecule showed high cyclooxygenase inhibitory activity and favorable pharmacokinetic properties . The compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” could be used as a lead for the synthesis of more effective hybrids .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCYVEGDXFEMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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